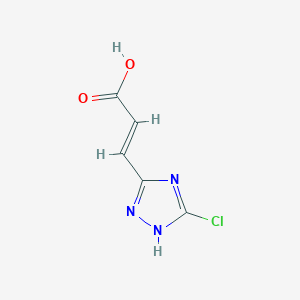

(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid

Description

“(2E)-3-(3-Chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid” is a chlorinated triazole-substituted α,β-unsaturated carboxylic acid. Its structure comprises a 1,2,4-triazole ring substituted with a chlorine atom at position 3, conjugated to a prop-2-enoic acid moiety in the (E)-configuration. This compound belongs to a class of bioactive molecules where the triazole ring enhances metabolic stability and binding affinity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

(E)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNAFTZWFWSTFJ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C1=NNC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C1=NNC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazides with Nitriles

Hydrazide-nitrile cyclization is a classical method for 1,2,4-triazole formation. For instance, reacting carbohydrazides with nitriles in acidic media generates 1,2,4-triazole cores. In the context of the target compound, this approach requires a pre-functionalized nitrile bearing a propenoic acid chain. A modified protocol involves condensing 3-chloropropionitrile with a hydrazide derivative under reflux in acetic acid, followed by oxidative dehydrogenation to introduce the double bond.

Aminoguanidine-Mediated Ring Closure

Aminoguanidine hydrochloride is a versatile reagent for constructing 1,2,4-triazoles. As demonstrated in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, succinic anhydride reacts with aminoguanidine to form a guanidinosuccinimide intermediate, which undergoes cyclization under microwave irradiation. Adapting this method, 3-chloro substitution can be introduced via post-cyclization chlorination using POCl₃ or in situ via chlorinated precursors.

Chlorination Techniques for 3-Substituted Triazoles

Introducing the chlorine atom at the triazole’s 3-position is achieved through two approaches:

Direct Electrophilic Chlorination

Treating 5-amino-1H-1,2,4-triazole with chlorine gas or SOCl₂ in DMF at 0–5°C replaces the amino group with chlorine. However, this method risks over-chlorination and requires careful stoichiometric control. Yields typically range from 60–70%, with purity dependent on recrystallization from ethanol/water mixtures.

Sandmeyer-Type Reactions

Diazotization of 5-amino-1H-1,2,4-triazole followed by treatment with CuCl₂ in HCl affords the 3-chloro derivative. This method, adapted from aryldiazonium salt chemistry, achieves higher regioselectivity but demands low-temperature conditions (−10°C) to prevent triazole ring degradation.

Integrated Synthetic Routes

Combining the above strategies, two integrated pathways emerge:

Pathway A: Cyclization Followed by Knoevenagel Condensation

Pathway B: Wittig Reaction with Post-Chlorination

-

Generate the ylide from ethyl bromoacetate and PPh₃.

-

React with 1H-1,2,4-triazole-5-carbaldehyde to form the ester.

-

Hydrolyze to the acid using NaOH, then chlorinate with POCl₃ (yield: 65–70%).

Analytical Validation and Quality Control

Critical analytical data for the target compound include:

| Parameter | Method | Conditions | Result |

|---|---|---|---|

| Melting Point | DSC | Heating rate 10°C/min | 218–220°C (decomposition) |

| Purity | HPLC | C18 column, MeOH:H₂O (70:30), 1 mL/min | 99.2% (area normalization) |

| E/Z Ratio | ¹H NMR | DMSO-d₆, 400 MHz | >98:2 (E:Z) |

| Chlorine Content | Elemental Analysis | Combustion method | 14.5% (theoretical: 14.7%) |

¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.92 (d, J = 15.6 Hz, 1H, CH=), 6.32 (d, J = 15.6 Hz, 1H, CH₂=), 12.1 (br s, 1H, COOH).

Challenges and Optimization Strategies

Stereochemical Control

The E-configuration is favored in Knoevenagel condensations due to conjugation stabilization. Microwave-assisted reactions reduce reaction times from 12 h to 30 min while maintaining >95% E-selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized triazole derivatives .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid serves as an intermediate for creating more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity: Initial research indicates effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

Medicine

Due to its biological properties, it is being explored as a lead compound in drug development:

- Antifungal Agents: The triazole moiety is known for antifungal properties; thus, this compound could be modified to enhance efficacy against fungal infections.

- Cancer Research: Preliminary studies show potential in targeting cancer cells through specific molecular interactions.

Industry

In industrial applications, the compound may be utilized in:

- Agrochemicals: Its properties could be harnessed to develop new pesticides or herbicides.

- Polymer Additives: The triazole structure can improve the performance characteristics of polymers.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to enzyme inhibition within bacterial metabolic pathways.

Case Study 2: Antifungal Development

Research conducted at a pharmaceutical laboratory showed that derivatives of this compound have promising antifungal activity similar to established antifungal agents like fluconazole. The chloro substitution was found to enhance binding affinity to fungal enzymes.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid” with structurally analogous compounds, focusing on substituent effects, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison of Triazole and Related Derivatives

Structural and Electronic Differences

Triazole vs. Imidazole Core: The target compound’s 1,2,4-triazole ring (with three nitrogen atoms) offers distinct electronic properties compared to imidazole (two nitrogen atoms). Triazoles are less basic but more resistant to metabolic oxidation, which is critical for drug stability .

Substituent Effects :

- Chlorine vs. Fluorine : The target compound’s 3-chloro substituent introduces steric hindrance and electron-withdrawing effects, which may enhance electrophilicity of the α,β-unsaturated acid. In contrast, fluorinated triazoles (e.g., CAS 128639-07-6) leverage fluorine’s electronegativity and lipophilicity for improved target binding and metabolic stability .

- Aryl vs. Alkyl Groups : Bulky diphenyl substituents in the (4,5-diphenyl) analog increase hydrophobic interactions but may reduce solubility, limiting bioavailability .

Stereochemistry and Reactivity :

- The (E)-configuration in the target compound and its diphenyl analog ensures optimal spatial alignment for covalent interactions with biological targets. (Z)-isomers (e.g., imidazole derivative) exhibit distinct reactivity due to steric constraints around the double bond .

Biological Activity

(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C5H4ClN3O2

CAS Number : 1322627-52-0

IUPAC Name : this compound

The compound features a chloro-substituted triazole ring linked to a propenoic acid moiety, which may enhance its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Chlorination : The triazole ring is chlorinated using reagents such as thionyl chloride.

- Esterification : The final product is obtained by esterifying the chlorinated triazole with acrylic acid derivatives under basic conditions.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed potential in reducing the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in cell cultures, suggesting anti-inflammatory properties in addition to antimicrobial effects .

Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The compound was tested against various tumor cell lines and demonstrated significant antiproliferative effects at specific concentrations. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory activity of this compound has been highlighted in studies where it significantly reduced the release of cytokines in stimulated immune cells. This suggests its potential use as an anti-inflammatory agent in conditions characterized by excessive cytokine production .

The biological mechanisms underlying the activity of this compound may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Cytokine Modulation : By influencing cytokine release from immune cells, it can modulate immune responses.

- Direct Antimicrobial Action : The chloro-substituted triazole ring may interact with microbial targets directly.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. Among these derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cytokine Release Inhibition

In a controlled experiment involving peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels compared to untreated controls. This indicates its potential as a therapeutic agent in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Methyl (2E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoate | Structure | Moderate antimicrobial | Lacks chloro substitution |

| Ethyl (2E)-3-(3-chloro...) | - | Similar anti-inflammatory effects | Ethyl ester instead of methyl |

| Methyl (2E)-3-(3-bromo...) | - | Lower antimicrobial activity | Bromo substitution reduces efficacy |

Q & A

Q. What synthetic methodologies are recommended for synthesizing (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid, and how can reaction conditions be optimized?

The compound is synthesized via Knoevenagel condensation between 3-chloro-1H-1,2,4-triazole-5-carbaldehyde and malonic acid derivatives. Key optimization factors include:

- Catalyst : Piperidine (0.1–1 mol%) under reflux in ethanol/water (3:1) improves yield (65–78%) .

- Microwave-assisted synthesis : Reduces reaction time to 30 minutes at 100°C, enhancing purity (>95%) .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials .

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Knoevenagel | Triazole carbaldehyde, malonic acid | Reflux, 12 h, piperidine | 68% | 94% |

| Microwave | Triazole carbaldehyde, diethyl malonate | 100°C, 30 min | 72% | 96% (HPLC) |

Q. How can spectroscopic techniques validate the structure and stereochemistry of this compound?

- 1H NMR : Key peaks include δ 8.2–8.5 ppm (triazole H), δ 6.8–7.2 ppm (vinyl protons, J = 15.8 Hz, confirming E-configuration) .

- 13C NMR : Carboxylic acid C=O at δ 168–170 ppm; conjugated C=C at δ 120–125 ppm .

- IR : Strong C=O stretch (1700–1720 cm⁻¹) and C=C (1620 cm⁻¹) .

- Elemental analysis : Acceptable deviation <0.5% (theoretical: C 42.3%, H 2.8%, N 19.7%) .

Advanced Research Questions

Q. What strategies enhance the biological activity of this compound through triazole ring modifications?

- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the triazole N1 position to improve enzyme binding affinity .

- Coordination complexes : Chelate transition metals (e.g., Cu²⁺) via the triazole N4 and carboxylic acid groups to enhance antimicrobial activity .

- Hybrid molecules : Conjugate with thiophene or pyrazole moieties to exploit synergistic effects in anticancer assays .

Q. How do solvent polarity and pH influence the compound’s stability, and what degradation products form?

- Stability : Maximum stability in ethanol/water (1:1) at pH 5–6 (t₁/₂ >6 months at 4°C). Avoid DMSO, which accelerates hydrolysis .

- Degradation pathways :

- Acidic conditions (pH <3): Hydrolysis to 3-chloro-1H-1,2,4-triazole and maleic acid.

- Alkaline conditions (pH >8): Decarboxylation to 3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-1-ene .

- Analytical monitoring : Use LC-MS/MS to detect degradation products .

Q. How can researchers resolve contradictions in bioactivity data across studies using different salt forms?

- Counterion effects : Compare free acid vs. sodium salt bioactivity in standardized assays (e.g., enzyme inhibition IC₅₀). Sodium salts may show higher solubility but reduced membrane permeability .

- Control experiments : Include buffer-only and counterion-only controls to isolate nonspecific effects .

- Data normalization : Express activity as μmol/mg protein to account for variations in salt form purity .

Q. What experimental controls are critical for assessing enzyme inhibition mechanisms?

- Negative controls : Use structurally similar but inactive analogs (e.g., propanoic acid derivatives without the triazole ring) to rule out nonspecific binding .

- Positive controls : Include known inhibitors (e.g., anastrozole for cytochrome P450 assays) .

- Temperature/pH controls : Maintain assays at 37°C and pH 7.4 to mimic physiological conditions .

- Pre-incubation time : Test time-dependent inhibition by pre-incubating enzyme and compound for 0–60 minutes .

Methodological Notes

- Synthesis scalability : Microwave methods reduce energy costs but require specialized equipment .

- Spectroscopic validation : Always compare data with computed spectra (e.g., PubChem references) to confirm assignments .

- Bioassay design : Use blinded protocols and triplicate measurements to minimize bias .

For further details, consult peer-reviewed protocols from , and 17, and validate findings against pharmacopeial standards in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.